molecular formula C20H21N3O4S B7518369 N-benzyl-6-methyl-2,4-dioxo-N-(2-phenylethyl)-1H-pyrimidine-5-sulfonamide

N-benzyl-6-methyl-2,4-dioxo-N-(2-phenylethyl)-1H-pyrimidine-5-sulfonamide

Cat. No. B7518369
M. Wt: 399.5 g/mol
InChI Key: VWJAASPNZDQZSE-UHFFFAOYSA-N
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Description

N-benzyl-6-methyl-2,4-dioxo-N-(2-phenylethyl)-1H-pyrimidine-5-sulfonamide, also known as BMDP, is a novel synthetic compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential as a research tool in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

The exact mechanism of action of N-benzyl-6-methyl-2,4-dioxo-N-(2-phenylethyl)-1H-pyrimidine-5-sulfonamide is not fully understood, but it is believed to act by inhibiting the activity of carbonic anhydrase and modulating the activity of dopamine receptors. It may also affect the release and reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
N-benzyl-6-methyl-2,4-dioxo-N-(2-phenylethyl)-1H-pyrimidine-5-sulfonamide has been shown to have a range of biochemical and physiological effects, depending on the dosage and route of administration. In animal studies, it has been shown to increase locomotor activity, induce hyperthermia, and produce stereotypic behavior. It has also been shown to increase the release of dopamine in certain brain regions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-benzyl-6-methyl-2,4-dioxo-N-(2-phenylethyl)-1H-pyrimidine-5-sulfonamide in lab experiments is its high potency and selectivity for its target enzymes and receptors. It is also relatively easy to synthesize and has a long shelf life. However, its potential toxicity and lack of data on its long-term effects on the body are important limitations to consider.

Future Directions

There are several potential future directions for research on N-benzyl-6-methyl-2,4-dioxo-N-(2-phenylethyl)-1H-pyrimidine-5-sulfonamide. One area of interest is its potential as a treatment for drug addiction, particularly for cocaine and methamphetamine addiction. Another area of interest is its potential as an antitumor agent, with further studies needed to determine its efficacy and safety in clinical trials. Additionally, more research is needed to fully understand its mechanism of action and its effects on the central nervous system.

Synthesis Methods

N-benzyl-6-methyl-2,4-dioxo-N-(2-phenylethyl)-1H-pyrimidine-5-sulfonamide can be synthesized using a multistep process, which involves the reaction of 2-phenylethylamine with 3,4-dihydro-2H-pyran to form N-(2-phenylethyl)pyrrolidine. This intermediate product is then reacted with methyl acetoacetate to yield N-(2-phenylethyl)-3-oxobutanamide. The final step involves the reaction of N-(2-phenylethyl)-3-oxobutanamide with benzyl isocyanate and sulfuryl chloride to produce N-benzyl-6-methyl-2,4-dioxo-N-(2-phenylethyl)-1H-pyrimidine-5-sulfonamide.

Scientific Research Applications

N-benzyl-6-methyl-2,4-dioxo-N-(2-phenylethyl)-1H-pyrimidine-5-sulfonamide has been extensively studied for its potential as a research tool in various fields. In medicinal chemistry, it has been investigated for its ability to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. N-benzyl-6-methyl-2,4-dioxo-N-(2-phenylethyl)-1H-pyrimidine-5-sulfonamide has also been studied for its potential as an antitumor agent, with promising results in preclinical studies.
In pharmacology, N-benzyl-6-methyl-2,4-dioxo-N-(2-phenylethyl)-1H-pyrimidine-5-sulfonamide has been investigated for its effects on the central nervous system, particularly its ability to modulate the activity of dopamine receptors. It has also been studied for its potential as a treatment for drug addiction, with some studies suggesting that it may reduce drug-seeking behavior in animal models.

properties

IUPAC Name

N-benzyl-6-methyl-2,4-dioxo-N-(2-phenylethyl)-1H-pyrimidine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-15-18(19(24)22-20(25)21-15)28(26,27)23(14-17-10-6-3-7-11-17)13-12-16-8-4-2-5-9-16/h2-11H,12-14H2,1H3,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJAASPNZDQZSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-6-methyl-2,4-dioxo-N-(2-phenylethyl)-1H-pyrimidine-5-sulfonamide

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